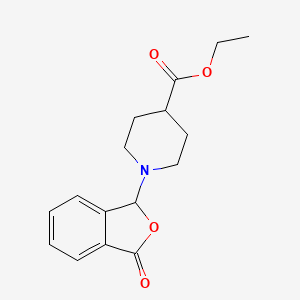
Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, which is used to form the benzofuran ring . The reaction conditions often involve the use of basic or neutral conditions to achieve a good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate can be compared with other benzofuran derivatives and similar heterocyclic compounds. Some similar compounds include indole derivatives and other benzofuran-based molecules .
Biological Activity
Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzofuran moiety and a piperidine ring, which contribute to its biological activity. The synthesis typically involves steps such as the condensation of appropriate precursors followed by functional group modifications. For instance, the synthesis of related compounds has been documented through various chemical reactions, including Claisen–Schmidt-type condensation reactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those related to this compound. The compound exhibits significant antibacterial and antifungal activities. For example, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.0039 | S. aureus |
| Related Compound B | 0.025 | E. coli |
Antiviral Activity
The compound's structure suggests potential antiviral properties as well. Similar compounds in the benzofuran class have demonstrated activity against HIV and other viral pathogens through mechanisms that may involve inhibition of viral replication or interference with viral entry into host cells .
Cytotoxicity and Anticancer Activity
Research indicates that derivatives of benzofuran can exhibit cytotoxic effects on cancer cell lines. Compounds with structural similarities to this compound have been evaluated for their ability to induce apoptosis in cancer cells. For instance, certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzofuran derivatives:
- Antibacterial Evaluation : A study assessed various benzofuran derivatives for their antibacterial activity using disk diffusion methods and determined their efficacy against multiple bacterial strains.
- Cytotoxicity Assays : Research involving MTT assays on different cancer cell lines revealed that certain derivatives significantly reduced cell viability compared to controls.
- Mechanistic Studies : Investigations into the mechanism of action revealed that some compounds induce apoptosis through caspase activation pathways, suggesting a potential for therapeutic application in oncology.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
ethyl 1-(3-oxo-1H-2-benzofuran-1-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-2-20-15(18)11-7-9-17(10-8-11)14-12-5-3-4-6-13(12)16(19)21-14/h3-6,11,14H,2,7-10H2,1H3 |
InChI Key |
LWFKXGVOEROFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















